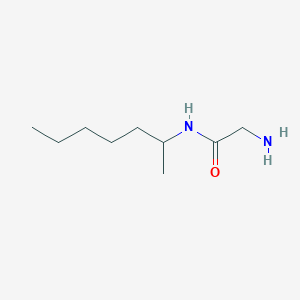

2-Amino-N-(1-methylhexyl)acetamide

Description

2-Amino-N-(1-methylhexyl)acetamide is a secondary acetamide derivative characterized by an amino group (-NH2) at the α-carbon position and a branched alkyl chain (1-methylhexyl) attached to the amide nitrogen. The branched alkyl chain likely enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2-amino-N-heptan-2-ylacetamide |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7,10H2,1-2H3,(H,11,12) |

InChI Key |

XZRPLKUIHFAAFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NC(=O)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

2-Amino-N-(arylsulfinyl)-acetamide ()

- Structure : Features an arylsulfinyl group instead of 1-methylhexyl.

- The arylsulfinyl group enhances selectivity for bacterial enzymes over human counterparts.

Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) ()

- Structure : Contains a dimethoxyphenyl and hydroxyethyl group.

- Activity : Vasoconstrictor used to treat hypotension. The aromatic ring and hydroxyl group facilitate receptor binding in the cardiovascular system.

- Comparison: The absence of aromatic groups in 2-Amino-N-(1-methylhexyl)acetamide suggests divergent therapeutic applications, possibly in neurological or metabolic disorders .

Substituent Effects on Physicochemical Properties

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride ()

- Structure : Cyclohexyl and ethyl groups on nitrogen; hydrochloride salt form.

- Properties : Increased water solubility due to ionic character.

- Comparison : The 1-methylhexyl chain in the target compound would reduce solubility but enhance lipid bilayer penetration, favoring oral bioavailability .

2-Amino-N-(2-hydroxyethyl)acetamide ()

Industrial and Agricultural Derivatives

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()

- Structure : Chloro, diethylphenyl, and methoxymethyl groups.

- Application : Herbicide; chloro and aromatic groups critical for pesticidal activity.

- Comparison: The amino group in 2-Amino-N-(1-methylhexyl)acetamide precludes herbicidal use but may confer biocompatibility for pharmaceutical applications .

Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)acetamide) ()

- Structure : Dimethylphenyl substituent.

- Application : Local anesthetic (lidocaine analog). Aromatic rings enhance sodium channel blocking.

- Comparison : The aliphatic 1-methylhexyl group in the target compound may reduce local anesthetic potency but improve systemic absorption .

Ethyl Glycinate Amide Derivatives ()

- Synthesis : Fischer esterification followed by coupling with amines (e.g., nitroaniline, pyridines).

- Characterization : NMR, IR, and UV-Vis spectroscopy used for structural confirmation.

- Comparison: Similar synthetic routes (amide coupling) likely apply to 2-Amino-N-(1-methylhexyl)acetamide, with GC-MS or LC-MS needed to verify purity .

Comparative Data Table

Research Implications and Gaps

- Structural Optimization: The 1-methylhexyl group in 2-Amino-N-(1-methylhexyl)acetamide warrants exploration in drug delivery systems or lipid-targeted therapies.

- Toxicity Data: Limited toxicological profiles for similar compounds (e.g., ) highlight the need for safety studies.

- Synthetic Scalability : Methods from and could be adapted for large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.